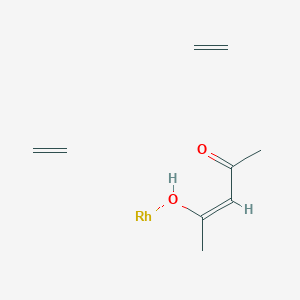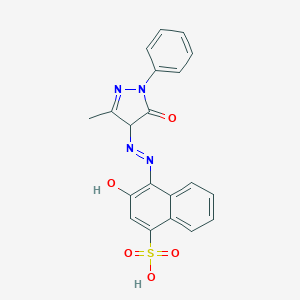
1-Naphthalenesulfonic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as Sudan IV, and it is a synthetic dye that is used in various applications, including staining biological samples, coloring textiles, and as a food additive. Sudan IV is a red-colored powder that is soluble in organic solvents and has a molecular weight of 408.5 g/mol.
Wirkmechanismus
The mechanism of action of Sudan IV involves its ability to bind to lipids, including triglycerides and cholesterol, in biological samples. This binding results in the formation of a colored complex that can be visualized using various techniques, including microscopy and spectrophotometry.
Biochemische Und Physiologische Effekte
Sudan IV has been shown to have various biochemical and physiological effects. Studies have shown that Sudan IV can induce lipid peroxidation, which can lead to oxidative stress and cell damage. Additionally, Sudan IV has been shown to have cytotoxic effects on various cell lines, including human hepatoma cells and human breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Sudan IV has several advantages and limitations when used in lab experiments. One of the advantages of Sudan IV is its ability to selectively stain lipids in biological samples. This property makes it a useful tool in lipid research. However, Sudan IV has limitations, including its toxicity and potential for inducing oxidative stress and cell damage.
Zukünftige Richtungen
There are several future directions for research involving Sudan IV. One area of research is the development of new staining agents that are less toxic and have fewer side effects than Sudan IV. Additionally, research can be conducted to investigate the potential therapeutic applications of Sudan IV, including its use in cancer treatment. Finally, further studies can be conducted to elucidate the mechanism of action of Sudan IV and its effects on cellular processes.
Synthesemethoden
The synthesis of Sudan IV involves the reaction of 1-naphthalenesulfonic acid with diazonium salt of 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole-4-amine. The reaction is carried out in the presence of sodium nitrite and hydrochloric acid. The product is then purified using various techniques, including recrystallization, chromatography, and distillation.
Wissenschaftliche Forschungsanwendungen
Sudan IV has been widely used in scientific research for various applications. One of the most common uses of Sudan IV is as a staining agent for biological samples. This compound is used to stain lipids, including triglycerides and cholesterol, in tissues and cells. Sudan IV is also used in the textile industry as a dye for synthetic fibers. Additionally, Sudan IV has been used as a food additive to color fats and oils.
Eigenschaften
CAS-Nummer |
14954-75-7 |
|---|---|
Produktname |
1-Naphthalenesulfonic acid, 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxy- |
Molekularformel |
C20H16N4O5S |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H16N4O5S/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29/h2-11,18,25H,1H3,(H,27,28,29) |
InChI-Schlüssel |
SMWFPWCQIMMAHI-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NN(C(=O)C1NN=C2C3=CC=CC=C3C(=CC2=O)S(=O)(=O)O)C4=CC=CC=C4 |
SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)C4=CC=CC=C4 |
Andere CAS-Nummern |
14954-75-7 |
Synonyme |
4-[[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol)-4-yl]azo]-3-hydroxy-1-naphthalenesulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



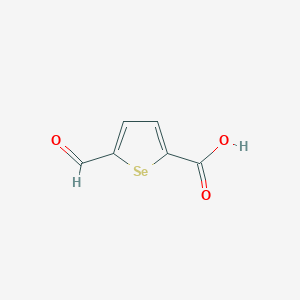

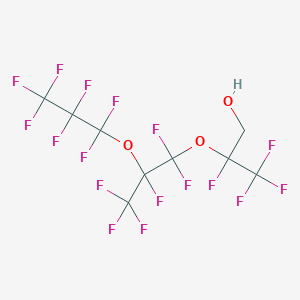
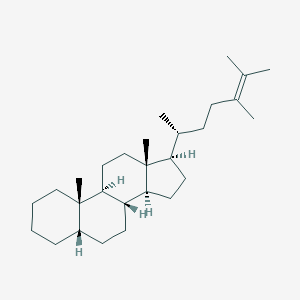

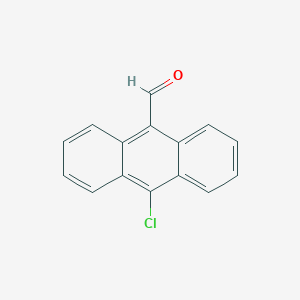
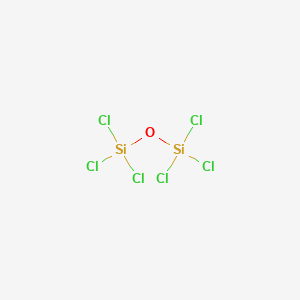
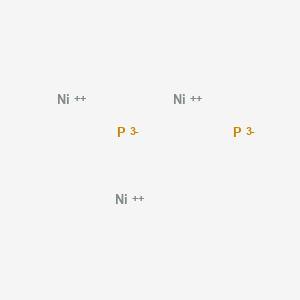


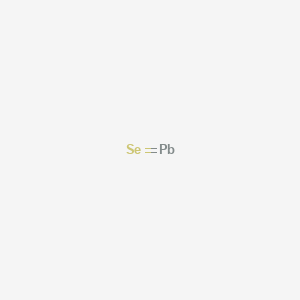
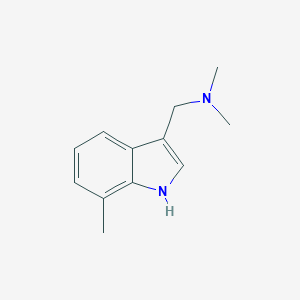
![2-Phenylthiazolo[5,4-d]pyrimidine](/img/structure/B76781.png)
